molecular formula C6H4BrClN2O B2922516 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone CAS No. 1312815-21-6

2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone

Cat. No.: B2922516
CAS No.: 1312815-21-6
M. Wt: 235.47
InChI Key: DUFKTFHLKPNRCC-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone is an organic compound with the molecular formula C6H4BrClN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone typically involves the bromination of 1-(2-chloropyrimidin-4-yl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions often require a controlled temperature to ensure the selective bromination of the ethanone moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Substituted ethanones with various functional groups.

    Reduction: 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanol.

    Oxidation: 2-Bromo-1-(2-chloropyrimidin-4-yl)acetic acid.

Scientific Research Applications

2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-based pathways.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.

    Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(2-chloropyridin-4-yl)ethanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Chloro-1-(2-bromopyrimidin-4-yl)ethanone: Similar structure but with the positions of bromine and chlorine atoms swapped.

    1-(2-Chloropyrimidin-4-yl)ethanone: Lacks the bromine atom, making it less reactive in certain chemical reactions.

Uniqueness

2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which enhances its reactivity and versatility in chemical synthesis. This dual halogenation allows for a broader range of chemical modifications and applications compared to similar compounds.

Properties

IUPAC Name

2-bromo-1-(2-chloropyrimidin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O/c7-3-5(11)4-1-2-9-6(8)10-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFKTFHLKPNRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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